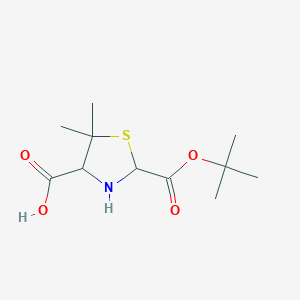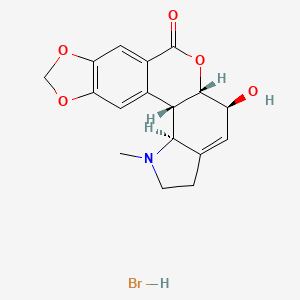![molecular formula C16H20N2O9 B1632555 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B1632555.png)
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione is a homobifunctional sulfhydryl-reactive crosslinker. It is widely used in the field of bioconjugation, particularly for linking proteins and other molecules containing thiol groups. The compound is characterized by its two maleimide groups at either end of a tetraethylene glycol spacer, which provides flexibility and solubility in aqueous solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione is synthesized through a multi-step process involving the reaction of maleic anhydride with tetraethylene glycol. The reaction typically occurs under controlled conditions to ensure the formation of the desired bismaleimide product. The maleic anhydride reacts with the hydroxyl groups of tetraethylene glycol to form the maleimide groups at both ends of the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione primarily undergoes addition reactions with thiol groups. The maleimide groups react specifically with sulfhydryl groups to form stable thioether bonds. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 6.5-7.5 .
Common Reagents and Conditions
Reagents: Thiol-containing compounds (e.g., cysteine residues in proteins)
Conditions: Mild pH (6.5-7.5), aqueous solutions
Major Products: Thioether-linked conjugates
Wissenschaftliche Forschungsanwendungen
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione is extensively used in various scientific research applications:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules for studying protein-protein interactions and creating bioconjugates.
Medicine: Employed in the development of drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials and nanotechnology .
Wirkmechanismus
The mechanism of action of 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione involves the formation of covalent bonds between the maleimide groups and thiol groups in target molecules. This results in the creation of stable thioether linkages, which are resistant to hydrolysis and other chemical degradation processes. The flexibility of the tetraethylene glycol spacer allows for efficient crosslinking without steric hindrance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bismaleimidobutane (BMB)
- Bismaleimidohexane (BMH)
- Bismaleimidoethane (BMOE)
- 1,8-Bismaleimido-diethyleneglycol (BM(PEG)2)
Uniqueness
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione stands out due to its longer polyethylene glycol spacer, which provides enhanced solubility, increased stability, and reduced immunogenicity compared to shorter bismaleimide crosslinkers. This makes it particularly suitable for applications requiring high solubility and stability in aqueous environments .
Eigenschaften
Molekularformel |
C16H20N2O9 |
|---|---|
Molekulargewicht |
384.34 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C16H20N2O9/c19-11-1-2-12(20)17(11)15(23)9-26-7-5-25-6-8-27-10-16(24)18-13(21)3-4-14(18)22/h1-4,15-16,23-24H,5-10H2 |
InChI-Schlüssel |
LBKIRPYJPFQROC-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)C(COCCOCCOCC(N2C(=O)C=CC2=O)O)O |
Kanonische SMILES |
C1=CC(=O)N(C1=O)C(COCCOCCOCC(N2C(=O)C=CC2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)









